(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
(5Z)-3-(1,1-dioxothiolan-3-yl)-5-(2-oxo-1-propylindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S3/c1-2-8-19-13-6-4-3-5-12(13)14(16(19)21)15-17(22)20(18(25)26-15)11-7-9-27(23,24)10-11/h3-6,11H,2,7-10H2,1H3/b15-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYHMOFSNLOSPL-PFONDFGASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4CCS(=O)(=O)C4)/C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring through a cyclization reaction involving a thiourea derivative and a carbonyl compound. The indolone moiety can be synthesized separately and then coupled with the thiazolidinone ring under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with diverse applications in scientific research. Its unique structural features, including a thiazolidinone ring and an indolone moiety, make it a subject of interest across various fields, particularly in chemistry, biology, and medicinal sciences.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 422.5 g/mol. The structure includes various functional groups that contribute to its reactivity and biological activity.
Chemistry
In chemical research, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new chemical entities with potentially useful properties.
Biology
The compound may function as a probe in biological studies, helping researchers understand various biological processes. Its interactions with biomolecules could provide insights into cellular mechanisms and pathways.
Medicinal Chemistry
One of the most promising applications lies in medicinal chemistry. The compound has potential therapeutic properties, particularly if it exhibits biological activity against specific diseases. Preliminary studies suggest it could be effective in targeting certain enzymes or receptors involved in disease pathways.
Industrial Applications
In industry, this compound could be utilized in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for applications that require specific reactivity or stability.
Research has indicated that compounds similar to This compound exhibit significant biological activity. For instance, studies have shown that thiazolidinone derivatives can possess antibacterial and antifungal properties. Further investigations are necessary to establish the specific biological effects of this compound.
Drug Development
In drug discovery contexts, this compound's ability to modulate biological pathways makes it a candidate for further exploration as a lead compound. Research into its pharmacological properties could reveal its potential as a therapeutic agent for various conditions.
Mechanism of Action
The mechanism of action of (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity of the compound, which requires further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one include other thiazolidinone derivatives, indolone compounds, and molecules containing dioxidotetrahydrothiophene groups.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable subject for research, as it could lead to the discovery of new reactions, mechanisms, or applications that are not possible with other similar compounds.
Biological Activity
The compound (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Thiazolidinone ring : Known for its diverse biological activities.
- Indolone moiety : Contributes to the compound's pharmacological properties.
- Dioxidotetrahydrothiophene group : Enhances its reactivity and potential interactions with biological targets.
The molecular formula is with a molecular weight of 292.36 g/mol .
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit potent antibacterial activity. For instance:
- A study showed that derivatives with similar thiazolidinone structures demonstrated better antibacterial potency than traditional antibiotics like ampicillin .
Anticancer Activity
Thiazolidinone derivatives have been recognized for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : It has been suggested that thiazolidinones can inhibit key enzymes involved in cancer metabolism .
Anti-inflammatory and Analgesic Effects
Research indicates potential anti-inflammatory and analgesic effects associated with thiazolidinone compounds. The modulation of inflammatory pathways could be a mechanism through which this compound exerts its effects .
The biological activity of This compound is likely mediated through interactions with specific molecular targets:
- Enzyme Interaction : The compound may act as an inhibitor for various enzymes critical in metabolic pathways.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity against resistant strains. |
| Study B | Showed inhibition of cancer cell lines via enzyme inhibition. |
| Study C | Suggested anti-inflammatory effects in animal models. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation : Reacting a substituted indole-2,3-dione derivative with a thiazolidinone precursor under acidic or basic conditions to form the Z-configured enamine intermediate .
- Cyclization : Using reagents like sodium acetate in acetic acid to promote ring closure and stabilize the thiazolidinone-thiophene dioxide moiety .
- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol or DMSO) to achieve >95% purity .
- Optimization : Reaction temperatures (80–120°C) and solvent choices (DMF, THF) significantly affect yields (reported 45–70%) .
Q. How is the structural configuration of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Resolves the Z-configuration of the exocyclic double bond and confirms the 1,1-dioxidotetrahydrothiophen-3-yl substituent’s stereochemistry .
- NMR spectroscopy :
- 1H NMR : Diagnostic peaks for the propyl group (δ 0.9–1.6 ppm) and indole NH (δ 10–12 ppm).
- 13C NMR : Carbonyl signals (C=O at ~170 ppm; C=S at ~120 ppm) validate the thiazolidinone ring .
- IR spectroscopy : Bands at 1680–1720 cm⁻¹ (C=O) and 1250–1300 cm⁻¹ (S=O) confirm functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or proteases (e.g., MMP-9) to assess binding affinity (Kᵢ values) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., EGFR kinase domain). Key interactions include hydrogen bonds with the thioxo group and hydrophobic contacts with the propyl chain .
- DFT calculations : B3LYP/6-311G(d,p) basis sets optimize geometry and calculate HOMO-LUMO gaps (~4.5 eV), indicating potential redox activity .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., Lys721 in EGFR) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., 12 µM vs. 28 µM in MCF-7 cells) and standardize assay conditions (e.g., serum concentration, incubation time) .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., 1,1-dioxidotetrahydrothiophen-3-yl vs. cyclohexyl) with activity trends using multivariate regression .
- Orthogonal assays : Validate cytotoxicity via ATP-based viability assays (e.g., CellTiter-Glo) to confirm MTT results .
Q. How can reaction conditions be optimized to scale synthesis without compromising stereochemical integrity?
- Methodological Answer :
- DoE (Design of Experiments) : Use response surface methodology (RSM) to optimize temperature (100–120°C), solvent (DMF:EtOH ratio), and catalyst loading (5–10 mol% Pd(OAc)₂) .
- Continuous flow chemistry : Microreactors reduce reaction time (from 24 h to 2 h) and improve yield (from 50% to 75%) by enhancing heat/mass transfer .
- In-line analytics : HPLC-MS monitors intermediates in real-time to prevent epimerization or byproduct formation .
Q. What advanced techniques characterize its metabolic stability in preclinical models?
- Methodological Answer :
- LC-MS/MS : Quantify parent compound and metabolites in rat plasma (LOQ: 1 ng/mL). Major Phase I metabolites include hydroxylation at the indole ring and sulfoxide formation .
- CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® CYP3A4) determine IC₅₀ values for cytochrome P450 isoforms (e.g., 15 µM for CYP2D6) .
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure t₁/₂ (e.g., 45 min in human vs. 90 min in rat) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
